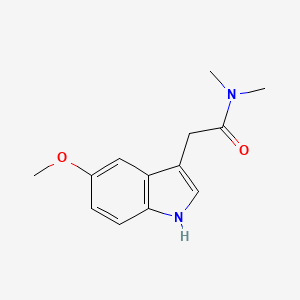![molecular formula C12H15BrN2O2 B6631107 1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B6631107.png)
1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid, also known as BRD-9424, is a small molecule compound that has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid acts as a competitive inhibitor of KDMs, binding to the active site of the enzyme and preventing its catalytic activity. This leads to the accumulation of specific histone methylation marks, resulting in changes in gene expression and cellular function.
Biochemical and Physiological Effects:
1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid has been shown to have significant effects on cellular function and gene expression in various cell types. It has been demonstrated to induce apoptosis in cancer cells and inhibit the growth of tumor xenografts in mice. Additionally, it has been shown to modulate the expression of genes involved in various biological processes such as cell cycle regulation, DNA repair, and immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid is its selectivity for KDMs, which allows for the specific modulation of gene expression and cellular function. However, it is important to note that the effects of 1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid may vary depending on the cell type and context, and further studies are needed to fully understand its mechanism of action and potential applications.
Future Directions
There are several potential future directions for the study of 1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of KDMs, which could lead to the discovery of new therapeutic targets for various diseases. Additionally, the use of 1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid as a chemical probe for the study of epigenetic regulation and gene expression could provide valuable insights into cellular function and disease mechanisms. Finally, the combination of 1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid with other small molecule inhibitors or immunotherapies could lead to the development of novel cancer therapies with improved efficacy and specificity.
Synthesis Methods
1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 5-bromopyridin-2-ylmethanol with piperidine-2-carboxylic acid, followed by the deprotection of the resulting intermediate to yield 1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid. The purity and yield of the final product can be optimized using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid has been studied for its potential applications in various scientific research areas such as chemical biology, drug discovery, and medicinal chemistry. It has been shown to selectively inhibit the activity of a specific class of enzymes called lysine demethylases (KDMs), which play a key role in the epigenetic regulation of gene expression.
properties
IUPAC Name |
1-[(5-bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-9-4-5-10(14-7-9)8-15-6-2-1-3-11(15)12(16)17/h4-5,7,11H,1-3,6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWZXVSCZHEEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6631026.png)






![N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine](/img/structure/B6631066.png)


![2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6631078.png)
![N-[4-(2-aminoethoxy)phenyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6631088.png)

![1-[1-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1,3-diazinane-2,4-dione](/img/structure/B6631101.png)